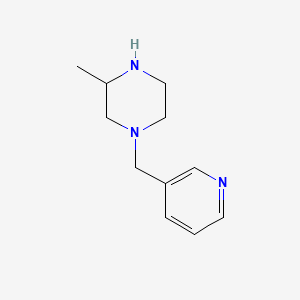

3-Methyl-1-(pyridin-3-ylmethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(pyridin-3-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-8-14(6-5-13-10)9-11-3-2-4-12-7-11/h2-4,7,10,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOODYKYCBCADEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1 Pyridin 3 Ylmethyl Piperazine and Its Analogues

Established Synthetic Pathways for the Piperazine (B1678402) Core in Related Compounds

The construction of the piperazine ring is a well-developed field in organic synthesis, with numerous strategies available for creating both simple and complex derivatives. These methods can be broadly categorized into several key approaches.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is one of the most significant reactions in synthetic chemistry for producing secondary and tertiary amines. nih.gov This strategy is frequently employed for the N-alkylation of piperazines or for the cyclization of linear precursors. mdpi.com The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A common and mild reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

For instance, a synthetic strategy for piperazine derivatives can begin with a protected amino acid, such as N-Boc protected (S)-alanine, which is converted into a β-ketoester. researchgate.net Subsequent reductive amination of this ketoester with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride can yield a key 1,4-diamine precursor, which can then be cyclized to form the 3-substituted piperazine ring. researchgate.net Biocatalysis, using enzymes like imine reductases (IREDs) and reductive aminases (RedAms), has also emerged as a sustainable approach for asymmetric reductive aminations, often proceeding under mild conditions in aqueous solvents. nih.gov

Direct N-alkylation is one of the most fundamental and common methods for synthesizing N-substituted piperazines. mdpi.com This approach involves the nucleophilic substitution reaction between a piperazine nitrogen and an alkyl halide (e.g., chloride or bromide) or sulfonate. mdpi.com This method is straightforward and effective for attaching a wide variety of substituents to the piperazine core. For example, the synthesis of Flibanserin, a drug containing a piperazine moiety, involved the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com

In many syntheses, a piperazine derivative is reacted with a suitable alkyl bromide or chloride, often in the presence of a base such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. nih.gov The reaction of 1-(3-nitropyridin-2-yl)piperazine (B1350711) with various 2-chloro-N-arylacetamides in acetonitrile (B52724) with potassium carbonate as a base affords the desired N-alkylated products in yields ranging from 50% to 70%. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules like piperazine derivatives. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR used for this purpose. A versatile method for synthesizing piperazine-2-carboxamides involves a one-pot Ugi condensation of a carboxylic acid, an N-alkylethylenediamine, chloroacetaldehyde, and an isocyanide, providing the target structures in moderate to good yields. nih.gov

Another MCR approach involves a tetrazole Ugi reaction followed by cyclization under basic conditions to generate highly substituted morpholines and piperazines. nih.gov These robust and operationally simple procedures are valuable in medicinal chemistry for creating diverse compound libraries. nih.gov Additionally, one-pot, four-component protocols have been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) bond cleavage strategies to produce substituted piperazines. nih.gov

Synthesis of the Pyridin-3-ylmethyl Moiety and its Precursors

The pyridin-3-ylmethyl moiety is a critical building block for the title compound. Its synthesis typically starts from readily available pyridine (B92270) precursors. One common precursor is 3-methylpyridine (B133936), also known as 3-picoline. google.com 3-Picoline can be synthesized via a Chichibabin pyridine synthesis, reacting formaldehyde, paracetaldehyde, and ammonia (B1221849), often with acetic acid as a catalyst, under high temperature and pressure. google.com

Once 3-picoline is obtained, it can be functionalized at the methyl group to create a reactive handle for coupling with the piperazine ring. A common transformation is radical halogenation to produce 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. These halogenated derivatives are potent electrophiles for the N-alkylation of amines like piperazine.

Alternatively, the pyridin-3-ylmethyl group can be prepared from 3-pyridinecarboxaldehyde (B140518). This aldehyde is a versatile precursor that can be used directly in reductive amination reactions with a secondary amine. Another route involves the reduction of 3-pyridinecarboxylic acid (nicotinic acid) or its esters to 3-pyridinemethanol, followed by conversion of the alcohol to a leaving group (e.g., a halide or tosylate) to facilitate nucleophilic substitution.

Specific Synthetic Routes for 3-Methyl-1-(pyridin-3-ylmethyl)piperazine

While a specific, dedicated publication for the synthesis of this compound is not prevalent in the surveyed literature, its synthesis can be reliably achieved through standard, well-established chemical transformations. The two most logical and industrially scalable pathways are reductive amination and direct N-alkylation, using 2-methylpiperazine (B152721) and a suitable pyridine-based precursor.

A highly plausible route is the reductive amination of 3-pyridinecarboxaldehyde with 2-methylpiperazine. In this reaction, the secondary amine of the 2-methylpiperazine reacts with the aldehyde to form a hemiaminal, which then dehydrates to a pyridinylmethylidene-piperazinium intermediate. This intermediate is then reduced in situ to the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like dichloroethane (DCE) or methanol.

Another robust method is the N-alkylation of 2-methylpiperazine with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine hydrochloride. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) to scavenge the acid byproduct. The nucleophilic secondary amine of 2-methylpiperazine displaces the halide to form the desired C-N bond, yielding this compound. This method is analogous to the synthesis of various pyridylpiperazine derivatives where a chloropyridine is reacted with a piperazine. nih.gov

The efficiency and yield of synthetic reactions are highly dependent on the chosen conditions. For the N-alkylation of a piperazine derivative, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. A stronger base might accelerate the reaction but could also lead to side products, whereas a milder base might require higher temperatures or longer reaction times. clockss.orgresearchgate.net The solvent can influence the solubility of reactants and the reaction rate. researchgate.net

The following table illustrates a representative optimization study for a typical N-alkylation reaction between a piperazine and a pyridinylmethyl halide, based on common findings in the literature.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |

| 2 | Na₂CO₃ | Acetonitrile | 80 | 24 | 58 |

| 3 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 75 |

| 4 | K₂CO₃ | DMF | 80 | 12 | 72 |

| 5 | K₂CO₃ | Acetonitrile | 60 | 24 | 55 |

| 6 | K₂CO₃ | Toluene (B28343) | 110 | 12 | 40 |

Data in the table is representative and intended to illustrate the process of reaction optimization.

As shown in the representative data, changing the base from potassium carbonate to the stronger cesium carbonate (Entry 3) can increase the yield and reduce reaction time. Similarly, switching the solvent from acetonitrile to DMF (Entry 4) can also improve the yield, likely due to better solvation of the reactants. clockss.org Lowering the temperature (Entry 5) typically reduces the reaction rate, leading to lower yields in a given timeframe. The choice of solvent is crucial, as a less polar solvent like toluene (Entry 6) may not be as effective for this type of nucleophilic substitution, resulting in a lower yield even at a higher temperature. clockss.org

Green Chemistry Approaches in its Synthesis (if applicable)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like substituted piperazines, a key focus is the replacement of conventional solvents with more environmentally benign alternatives. Solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while effective, pose significant environmental and health concerns.

Research in related fields, such as peptide synthesis, has identified greener solvents that could be applicable to the synthesis of piperazine-containing active pharmaceutical ingredients (APIs). ambeed.com For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from biomass, has been successfully used as an alternative to traditional polar aprotic solvents. ambeed.com Other solvents considered to have a better environmental profile include cyclopentyl methyl ether (CPME), isopropanol (B130326) (IPA), and ethyl acetate (EtOAc). ambeed.com The selection of a greener solvent system must also consider the solubility of reactants and the compatibility with the chosen synthetic route, including any solid supports or catalysts used. ambeed.com

Derivatization Strategies and Functionalization of this compound

The core structure of this compound features two key reactive sites for derivatization: the secondary amine on the piperazine ring and the pyridine ring itself.

N-Substitution on the Piperazine Ring

The secondary amine at the 4-position of the piperazine ring is a primary site for functionalization, typically through N-alkylation or N-acylation reactions. This allows for the introduction of a wide variety of substituents to modulate the molecule's physicochemical and biological properties.

N-Alkylation and Reductive Amination: A common method for introducing alkyl groups is through reductive amination. This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. For example, a process for preparing a related piperazine analogue involves the reductive amination of a 4-oxo-pyrrolidine derivative with a 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate using sodium triacetoxyborohydride as the reducing agent. organic-chemistry.orgnih.gov

N-Acylation: Acylation of the piperazine nitrogen is another facile transformation, typically achieved by reacting the piperazine with acyl halides or acid anhydrides to form amides. A safe preparation method for a pyrazolyl-piperazine derivative involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with an N-acyl piperazine, where the acyl group serves as a protecting group that is later removed. rsc.org

The table below summarizes various substitution strategies on the piperazine ring found in the literature for analogous structures.

| Precursor Scaffold | Reagent/Reaction Type | Resulting Substitution | Reference |

| Pyrazolyl-piperazine | tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate / NaBH(OAc)₃ | N-substitution with a pyrrolidine (B122466) moiety | organic-chemistry.orgnih.gov |

| 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | N-acyl piperazine / K₂CO₃ | N-acylated piperazine intermediate | rsc.org |

| 2-chloro-3-nitropyridine (B167233) | Piperazine | N-arylation (unsubstituted N' position) | acs.org |

| Oxadiazole-chloromethyl | Piperazine aryl derivatives / Pyridine | N-substitution with aryl groups | rsc.org |

This table presents examples of N-substitution reactions on various piperazine-containing scaffolds, illustrating general strategies applicable to the title compound.

Modifications and Substitutions on the Pyridine Ring

The pyridine ring can be functionalized to introduce diverse substituents, which can significantly alter the electronic and steric properties of the molecule.

One primary strategy involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For instance, the synthesis of pyridinylpiperazine derivatives can be achieved by reacting an excess of piperazine with 2-chloro-3-nitropyridine. acs.org In this reaction, the electron-withdrawing nitro group activates the 2-position of the pyridine ring, facilitating the nucleophilic attack by the piperazine nitrogen. acs.org

Another advanced method for modifying the pyridine ring involves the direct C-H activation of pyridine N-oxides, which are more reactive towards both electrophiles and nucleophiles than the parent pyridine. researchgate.net Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides or aryl triflates has been shown to occur with high selectivity at the 2-position. researchgate.net The resulting 2-arylpyridine N-oxide can then be deoxygenated to yield the 2-substituted pyridine. researchgate.net This strategy allows for the introduction of aryl groups directly onto the pyridine core.

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

The presence of a methyl group at the 3-position of the piperazine ring in this compound creates a chiral center. The synthesis of specific enantiomeric forms is crucial as different enantiomers can exhibit distinct biological activities.

Several strategies for the stereoselective synthesis of chiral piperazines have been developed. One approach involves the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons, which can produce α-amino acid derivatives with high stereoselectivity. wikipedia.org Another powerful method is the stereoselective reductive amination of a ketone precursor. For example, analogues of a kappa-receptor agonist were synthesized via the reductive amination of substituted piperazine ketones with pyrrolidine and sodium cyanoborohydride (NaBH₃CN), where the addition of a Lewis acid like Ti(OiPr)₄ was essential for the reaction to proceed and achieve high diastereoselectivity. acs.org

Furthermore, the synthesis of enantiopure 2,6-methylated piperazines has been accomplished using methods such as a diastereoselective triflate alkylation or a novel intramolecular Mitsunobu reaction to establish the required stereochemistry. wikipedia.org These established methodologies for creating chiral piperazine cores could be adapted to produce the (R)- or (S)-enantiomer of 3-methylpiperazine, a key precursor for the title compound.

Chemical Reactions and Reactivity Profiles of this compound Analogues

The reactivity of this compound is dictated by its constituent functional groups: the tertiary amine of the pyridine ring, the two tertiary amines of the substituted piperazine ring, and the aromatic C-H bonds.

Oxidation Reactions

Pyridine Ring Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming a pyridine N-oxide. wikipedia.org This transformation can be achieved using various oxidizing agents, most commonly peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgarkat-usa.org Catalytic systems for this oxidation include methyltrioxorhenium (MTO) and manganese porphyrin complexes, which allow the reaction to proceed under mild conditions. arkat-usa.org The formation of the N-oxide activates the pyridine ring, making it more reactive towards nucleophilic substitution at the 2- and 4-positions. researchgate.net Catalytic systems using Keplerate polyoxomolybdate have also been developed for the efficient oxidation of pyridines to their N-oxides at room temperature. rsc.orgrsc.org

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation. The tertiary amine nitrogens can be oxidized to form N-oxides, typically using oxidizing agents like hydrogen peroxide or peracids. ambeed.com Additionally, the C-H bonds on the piperazine ring can be oxidized. Studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals show that the reaction proceeds primarily through hydrogen abstraction from the C-H sites. acs.orgchemrxiv.org This leads to the formation of an alkyl radical, which can subsequently react with oxygen to yield products such as a cyclic imine (1,2,3,6-tetrahydropyrazine) or, after further steps, a cyclic amide. nih.govacs.orgchemrxiv.org

Reduction Reactions

The reduction of the pyridine ring within this compound and its analogues to the corresponding piperidine (B6355638) structure is a significant transformation. While direct studies on this specific molecule are not extensively detailed in publicly available literature, the reduction of pyridine derivatives is a well-established area of organic synthesis.

One notable method for the reduction of pyridines to piperidines under mild conditions involves the use of samarium diiodide (SmI₂) in the presence of water. clockss.org This system has been shown to be effective for a variety of substituted pyridines. For instance, the reduction of pyridine itself to piperidine proceeds in excellent yield at room temperature. clockss.org Similarly, methylpyridines (picolines) are readily reduced to their corresponding methylpiperidines. clockss.org This suggests that the pyridine moiety in this compound would be susceptible to reduction using this reagent system, yielding 3-Methyl-1-(piperidin-3-ylmethyl)piperazine. The reaction's efficiency is often dependent on the order of addition of water and the stoichiometry of the reagents. clockss.org

Catalytic hydrogenation is another classical and widely employed method for the reduction of pyridine rings. Catalysts such as platinum oxide, Raney nickel, or copper-chromium oxide are commonly used under hydrogen pressure. clockss.org These methods are generally robust and applicable to a wide range of pyridine derivatives.

The following table summarizes the reduction of various pyridine derivatives, which serve as analogues for understanding the potential reduction of this compound.

| Pyridine Derivative | Reducing Agent/System | Product | Yield (%) | Reference |

| Pyridine | SmI₂-H₂O | Piperidine | 98 | clockss.org |

| 3-Methylpyridine | SmI₂-H₂O | 3-Methylpiperidine | 85 | clockss.org |

| 4-Methylpyridine | SmI₂-H₂O | 4-Methylpiperidine | 92 | clockss.org |

| 2-Phenylpyridine | SmI₂-H₂O | 2-Phenylpiperidine | 89 | clockss.org |

Nucleophilic Substitution Reactions

The piperazine moiety in this compound contains a secondary amine, which is nucleophilic and can participate in various substitution reactions. Additionally, the pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.

N-Alkylation and N-Arylation of the Piperazine Ring:

The secondary amine of the piperazine ring is a prime site for nucleophilic attack. It can be readily alkylated using alkyl halides or subjected to reductive amination. ambeed.comgoogle.com For instance, piperazine derivatives can be reacted with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-substituted products. google.com

Nucleophilic aromatic substitution is a key reaction for the synthesis of many pyridinylpiperazine derivatives. For example, the reaction of 2-chloro-3-nitropyridine with an excess of piperazine results in the formation of 1-(3-nitropyridin-2-yl)piperazine. nih.gov In this case, the nitro group activates the pyridine ring towards nucleophilic attack by the piperazine. nih.gov Similarly, pentafluoropyridine (B1199360) reacts with piperazine, with substitution occurring preferentially at the 4-position. researchgate.net

These examples demonstrate that the piperazine nitrogen of a related compound can act as a potent nucleophile. By extension, the secondary amine of 3-methylpiperazine (a precursor to the title compound) can be expected to react with electrophiles such as 3-(chloromethyl)pyridine or pyridine-3-carbaldehyde (via reductive amination) to form this compound.

The following table presents examples of nucleophilic substitution reactions involving piperazine and pyridine derivatives, illustrating the scope of these transformations.

| Electrophile | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux | 1-(3-Nitropyridin-2-yl)piperazine | 65 | nih.gov |

| Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine | - | researchgate.net |

| 1-Bromo-4-chlorobutane | 1-(Benzo[b]thiophen-4-yl)piperazine | Finkelstein reaction conditions | 1-(4-Chlorobutyl)-4-(benzo[b]thiophen-4-yl)piperazine | 50 (over 2 steps) | mdpi.com |

| 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 1-[3-(Trifluoromethyl)phenyl]piperazine | - | Flibanserin | - | mdpi.com |

Structure Activity Relationship Sar Studies of 3 Methyl 1 Pyridin 3 Ylmethyl Piperazine Derivatives

Influence of Piperazine (B1678402) Ring Substitutions on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a key determinant of pharmacological activity. For derivatives of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine, modifications to this ring can significantly impact ligand-target interactions.

The position of the methyl group on the piperazine ring is a critical factor influencing the biological activity of these derivatives. While the core structure of interest is 3-methylpiperazine, studies on related substituted piperazines provide valuable insights into the steric and conformational effects of methyl group placement.

In a study on aryl sulfoxide inhibitors of monoacylglycerol lipase (MAGL), the chirality of the methyl substituent at the 3-position of the piperazine ring did not significantly impact inhibitory potency, with both (S)- and (R)-enantiomers showing similar activity. acs.org However, the complete removal of the methyl group resulted in a tenfold decrease in activity, highlighting the importance of this substituent. acs.org A comparison between 2-methylpiperazine (B152721) and 3-methylpiperazine derivatives in this series showed similar MAGL inhibitory activity. acs.org Conversely, in a different series of 1-(5-isoquinolinesulfonyl)piperazine analogues developed as inhibitors of Mycobacterium tuberculosis IMPDH, the inclusion of a methyl group at the 3-position of the piperazine ring led to a significant loss of both biochemical and whole-cell activities. nih.gov

Table 1: Impact of Methyl Group Substitution on Piperazine Ring on Biological Activity in Different Compound Series Data presented is from studies on analogous but structurally distinct compound series.

| Compound Series | Piperazine Substitution | Biological Target | Observed Activity | Reference |

|---|---|---|---|---|

| Aryl Sulfoxides | Unsubstituted | MAGL | 10-fold less active than methylated analogues | acs.org |

| Aryl Sulfoxides | 2-Methyl | MAGL | Similar activity to 3-methyl analogue | acs.org |

| Aryl Sulfoxides | 3-Methyl | MAGL | Potent inhibition | acs.org |

| 1-(5-isoquinolinesulfonyl)piperazines | 3-Methyl | M. tuberculosis IMPDH | Profound loss of activity | nih.gov |

The N4 nitrogen of the piperazine ring in this compound is a common site for modification to modulate physicochemical properties and biological activity. The nature of the substituent at this position can influence solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for ligand-receptor interactions.

In the development of antibacterial 3-(pyridin-3-yl)-2-oxazolidinone derivatives, the substituent groups on the piperazine moiety were found to have a remarkable influence on efficacy. For instance, aliphatic amide derivatives showed slightly better biological activity than aromatic amide derivatives, while sulfonamide derivatives exhibited the poorest effect. This suggests that the electronic properties and steric bulk of the N4-substituent are key determinants of antibacterial potency.

A review of piperazine-containing compounds highlights that the variation of N-substituents plays an important role in the potency and selectivity towards biological targets. mdpi.com For example, in a series of N-substituted piperazine derivatives, the introduction of different alkyl and aryl groups led to a wide range of antimicrobial activities. researchgate.net

Table 2: Influence of N4-Substituents on the Antibacterial Activity of a 3-(Pyridin-3-yl)-2-Oxazolidinone Piperazine Series This table illustrates the general trends observed for N4-substituents on a related piperazine-containing scaffold.

| N4-Substituent Type | General Observation on Antibacterial Activity | Reference |

|---|---|---|

| Aliphatic Amide | Slightly better activity | |

| Aromatic Amide | Moderate activity | |

| Sulfonamide | Poorest effect | |

| Aromatic Urea | Slightly better activity than aliphatic urea |

Role of the Pyridin-3-ylmethyl Moiety in Ligand-Target Interactions

The pyridin-3-ylmethyl group serves as a crucial pharmacophoric element, often engaging in key interactions with the biological target. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

Introducing substituents onto the pyridine ring can fine-tune the electronic and steric properties of the pyridin-3-ylmethyl moiety, thereby modulating binding affinity and selectivity. Electron-donating or electron-withdrawing groups can alter the basicity of the pyridine nitrogen and the electron density of the aromatic ring, influencing hydrogen bonding and π-stacking interactions.

In a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, various substituents on the benzenesulfonamide moiety, which is electronically connected to the pyridine ring, were shown to affect their adipogenic activity. nih.gov This indicates that modulating the electronic properties of groups attached to the pyridine can influence biological response. Furthermore, in a study of imidazo[4,5-b]pyridines, the substitution of the pyridine nucleus with a bromine atom was found to markedly increase the antiproliferative activity. mdpi.com This highlights the potential for halogen bonding and other favorable interactions to enhance potency.

Table 3: Effect of Substituents on the Pyridine Ring of Imidazo[4,5-b]pyridines on Antiproliferative Activity This table provides an example of how pyridine ring substitution can impact biological activity in a related heterocyclic system.

| Compound | Pyridine Ring Substituent | Activity against Colon Carcinoma (SW620) | Reference |

|---|---|---|---|

| Unsubstituted Phenyl Amidine Derivative | H | Less potent | mdpi.com |

| Bromo-substituted Phenyl Amidine Derivative | Br | IC50 = 0.4 µM | mdpi.com |

| Bromo-substituted 2-Imidazolinyl Derivative | Br | IC50 = 0.7 µM | mdpi.com |

Conformational Analysis and its Correlation with Biological Activity

Studies on the conformational flexibility of piperazine derivatives have shown its importance for biological activity. For instance, in the context of HIV-1 gp120 inhibitors, the ability of piperazine derivatives to adapt their conformation upon binding was found to be more significant than previously assumed. nih.gov This conformational adaptability can allow for an optimal fit within the binding pocket, maximizing favorable interactions.

The conformational analysis of 3-methyltetrahydro-1,3-oxazine, a related heterocyclic system, reveals multiple possible chair and twist-boat conformations, with interconversion pathways that can be influenced by substituents. researchgate.net Similarly, the 3-methyl group on the piperazine ring of the title compound is expected to influence the conformational equilibrium, which in turn can affect its biological activity by presenting different three-dimensional pharmacophores to the target receptor. The interplay between the conformational freedom of the molecule and its interaction with a biological target is a key aspect of its mechanism of action. mdpi.com

Scaffold Modifications and Bioisosteric Replacements Strategies Applied to the this compound Core

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas. nih.gov Its two nitrogen atoms provide key sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. nih.govresearchgate.net In the context of derivatives related to this compound, numerous strategies involving scaffold modification and bioisosteric replacement have been explored to optimize potency, selectivity, and metabolic profiles.

One of the primary strategies employed is scaffold hopping , which involves replacing a central molecular core with a structurally different moiety while aiming to retain or improve biological activity. nih.govresearchgate.net This approach is often used to address metabolic liabilities, enhance solubility, or discover novel chemical series with unique intellectual property. nih.govdundee.ac.uk For instance, replacing metabolically vulnerable aromatic systems with more electron-deficient heterocycles like pyridine can increase stability against cytochrome P450-mediated oxidation. nih.gov An extensive scaffold-hopping exercise on a series of inhibitors demonstrated that exploring different core structures could significantly improve properties like solubility in both aqueous and Fasted State Simulated Intestinal Fluid (FaSSIF) media. dundee.ac.uk

Bioisosteric replacement of the piperazine ring itself is another common tactic. The goal is to substitute the piperazine with a group that mimics its essential steric and electronic features but offers advantages in terms of properties like permeability, metabolic stability, or synthetic accessibility. blumberginstitute.org For example, constrained bicyclic diamines have been investigated as piperazine surrogates.

| Original Scaffold | Bioisosteric Replacement | Key Rationale |

| Piperazine | 3,6-diazabicyclo[3.2.1]octane | A bridged homopiperazine analog designed to enhance potency and reduce P-gp recognition. blumberginstitute.org |

| Piperazine | Decahydro-1,6-naphthyridine | Used as a piperazine mimic in the design of nicotinic receptor agonists. blumberginstitute.org |

A notable example of functional group bioisosterism within the piperazine scaffold is the replacement of the piperazine core with a piperazinone moiety. In a study on thieno[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors, this modification was explored to alter the molecule's properties. nih.gov The detailed SAR study revealed that the piperazinone-containing compounds were not only more potent but also more selective for PI3Kδ compared to their direct piperazine counterparts. nih.gov This highlights how a subtle change to the scaffold can have a profound impact on the biological profile.

Table 1: Comparison of Piperazine and Piperazinone Scaffolds in PI3Kδ Inhibitors

| Scaffold | Relative Potency | Relative Selectivity for PI3Kδ |

|---|---|---|

| Piperazine | Potent | Selective |

| Piperazinone | More Potent | More Selective |

Data derived from a study on thieno[3,2-d]pyrimidine derivatives. nih.gov

These strategies underscore the versatility of the this compound framework, where both the central piperazine ring and its substituents can be systematically modified to optimize drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are invaluable for predicting the activity of novel molecules, understanding the physicochemical properties crucial for activity, and guiding further synthetic efforts. For compounds related to this compound, both 2D- and 3D-QSAR approaches have been applied to elucidate key structural features.

A 3D-QSAR study was conducted on a series of piperazines, piperidines, and related heterocyclic compounds as H1-antihistamines. nih.govresearchgate.net This study led to the development of a predictive model with three biophoric sites and six secondary sites that influence activity. nih.govresearchgate.net The model identified the importance of specific properties at various locations in the molecules.

Table 2: Key Features of a 3D-QSAR Model for H1-Antihistamines

| Site Type | Property | Interpretation |

|---|---|---|

| Biophoric Site | Hydrogen Acceptor (ACC) | Indicates a region where a hydrogen bond acceptor is favorable for activity. |

| Biophoric Site | Hydrogen Donor (DON) | Indicates a region where a hydrogen bond donor is favorable for activity. |

| Secondary Site | Hydrophobic | A region where hydrophobic character enhances binding. |

| Secondary Site | Steric (Refractivity) | Defines areas where molecular bulk is either favorable or unfavorable. |

| Secondary Site | Ring Presence | Indicates the importance of a ring structure at a specific position. |

Model developed for piperazine, piperidine (B6355638), and related analogs. nih.govresearchgate.net

The robustness of QSAR models is typically validated statistically. In a 3D-QSAR study on 1,3,5-triazine derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) were used. researchgate.net The resulting models showed strong reliability and predictive power, with high values for the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²), such as Q² = 0.70 and R² = 0.92 for the CoMFA model. researchgate.net

Furthermore, QSAR studies on other related heterocyclic structures, such as bicyclo((aryl)methyl)benzamide derivatives acting as GlyT1 inhibitors, have identified specific molecular descriptors that correlate with biological activity. mdpi.com These descriptors often include physicochemical properties like polarizability and surface tension, as well as energetic and topological parameters. mdpi.com Such models, once validated, can be used to screen virtual compounds and prioritize the synthesis of candidates with the highest predicted activity, thereby accelerating the drug discovery process.

Mechanistic Investigations and Molecular Interactions of 3 Methyl 1 Pyridin 3 Ylmethyl Piperazine Analogues with Biological Targets in Vitro Studies

Interactions with Neurotransmitter Receptors

Piperazine (B1678402) derivatives, particularly those related to 3-methyl-1-(pyridin-3-ylmethyl)piperazine, have been extensively studied for their interactions with a wide array of neurotransmitter receptors. chemimpex.com Their unique structure facilitates modulation of these systems, making them valuable candidates in neuropharmacology. chemimpex.com

Analogues based on the piperazine scaffold have been identified as potent modulators of α7 nicotinic acetylcholine receptors (nAChRs). A notable class of these are the 2-((pyridin-3-yloxy)methyl)piperazines. acs.orgnih.gov Research into this series led to the identification of potent and selective modulators with good oral bioavailability. nih.gov Interestingly, these studies revealed compounds with distinct functional profiles; for instance, while some analogues acted as conventional agonists, others demonstrated silent agonist activity. nih.gov This suggests that the anti-inflammatory effects mediated by the α7 nAChR may involve a signal transduction pathway that is independent of ion current. nih.gov

The introduction of a methyl group on the piperazine ring, creating a chiral center, has been shown to significantly influence receptor selectivity. In a study of phenylpiperazine compounds, introducing a chiral methyl group at the C2 position of the piperazine ring rendered the compound selective for the α7 nAChR, whereas the opposite stereoisomer showed a preference for α9 and α9α10 receptors. nih.gov This highlights the critical role of stereochemistry in dictating the interaction with nAChR subtypes. nih.gov

Table 1: In Vitro Activity of Piperazine Analogues at Nicotinic Acetylcholine Receptors Data represents selected examples from referenced studies.

| Compound Class | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| 2-((Pyridin-3-yloxy)methyl)piperazines | α7 nAChR | Agonist / Silent Agonist | acs.orgnih.gov |

| 2R-Methyl Phenyl Piperazinium Analogues | α7 nAChR | Selective Agonist | nih.gov |

| 2S-Methyl Phenyl Piperazinium Analogues | α9/α9α10 nAChR | Selective Agonist | nih.gov |

The pyridinylmethyl-piperazine core is a key feature in compounds designed to interact with dopamine (B1211576) receptors. One such analogue, SLV313 (1-(2,3-dihydrobenzo acs.orgnih.govdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine), demonstrated full antagonist activity at human D2 (pA2 = 9.3) and D3 (pA2 = 8.9) receptors. ijrrjournal.com

Another series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed as multi-target agonists. researchgate.net Within this series, specific compounds were identified as potent agonists for both D2 and D3 receptors. For example, compound 7b showed EC50 values of 0.9 nM and 19 nM for D2 and D3 receptors, respectively, while compound 34c had EC50 values of 3.3 nM and 10 nM. researchgate.net Furthermore, research on N-phenylpiperazine analogues has led to compounds with high binding selectivity for the D3 versus the D2 dopamine receptor subtype, with some demonstrating over 500-fold selectivity. mdpi.com

Table 2: In Vitro Activity of Piperazine Analogues at Dopamine Receptors

| Compound | Receptor Target | Activity | Potency | Reference |

|---|---|---|---|---|

| SLV313 | hD2 | Antagonist | pA2 = 9.3 | ijrrjournal.com |

| hD3 | Antagonist | pA2 = 8.9 | ijrrjournal.com | |

| Compound 7b | D2 | Agonist | EC50 = 0.9 nM | researchgate.net |

| D3 | Agonist | EC50 = 19 nM | researchgate.net | |

| Compound 34c | D2 | Agonist | EC50 = 3.3 nM | researchgate.net |

| D3 | Agonist | EC50 = 10 nM | researchgate.net |

Many piperazine analogues that target dopamine receptors also exhibit significant activity at serotonin (B10506) (5-HT) receptors, often acting as multi-target agents. The D2/D3 antagonist SLV313 is also a full agonist at cloned human 5-HT1A receptors, with a pEC50 of 9.0. ijrrjournal.com Similarly, the dopamine receptor agonists 7b and 34c from the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine series are also potent 5-HT1A agonists, with EC50 values of 2.3 nM and 1.4 nM, respectively. researchgate.net

Other piperazine-based drugs show complex interactions with the serotonin system. Flibanserin, for instance, acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. nih.gov Beyond direct receptor binding, certain substituted piperazines can induce serotonin release. In vitro studies using rat hypothalamic slices showed that compounds like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (mTFMPP) cause a potent, dose-dependent release of endogenous 5-HT. nih.gov This release mechanism appears to involve the displacement of 5-HT from stores rather than depolarization-induced exocytosis, as it was largely unaffected by the absence of calcium. nih.gov

Table 3: In Vitro Activity of Piperazine Analogues at Serotonin Receptors

| Compound | Receptor/Mechanism | Activity | Potency | Reference |

|---|---|---|---|---|

| SLV313 | h5-HT1A | Full Agonist | pEC50 = 9.0 | ijrrjournal.com |

| Flibanserin | 5-HT1A | Agonist | High Affinity | nih.gov |

| 5-HT2A | Antagonist | High Affinity | nih.gov | |

| Compound 7b | 5-HT1A | Agonist | EC50 = 2.3 nM | researchgate.net |

| Compound 34c | 5-HT1A | Agonist | EC50 = 1.4 nM | researchgate.net |

| m-chlorophenylpiperazine | 5-HT Release | Releaser | Potent, Dose-Dependent | nih.gov |

Analogues containing the piperazine moiety have been investigated as antagonists for various histamine (B1213489) receptor subtypes. ijrrjournal.com A number of piperazine derivatives have been identified as potent histamine H3 receptor (H3R) antagonists with nanomolar affinity. nih.gov Structure-activity relationship studies have shown that in some series, replacing the piperazine ring with a piperidine (B6355638) moiety did not significantly affect the affinity for the H3R. nih.gov For example, a piperazine derivative (compound 4 ) and its corresponding piperidine analogue (compound 5 ) displayed hH3R Ki values of 3.17 nM and 7.70 nM, respectively. nih.gov The piperazine scaffold has also been incorporated into antagonists of H1 and H4 receptors. ijrrjournal.commdpi.com

Table 4: In Vitro Affinity of Piperazine/Piperidine Analogues at Histamine H3 Receptors

| Compound | Basic Moiety | hH3R Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 4 | Piperazine | 3.17 nM | nih.gov |

| Compound 5 | Piperidine | 7.70 nM | nih.gov |

| Compound 11 | Piperidine | 6.2 nM | nih.gov |

| Compound 16 | Piperazine | 12.7 nM | nih.gov |

A significant discovery in this area is that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists. nih.gov The inclusion of a methyl group at the 3-position of the piperazine ring, a key feature of the parent compound of this article, has been shown to be compatible with potent antagonist activity. The (3R)-methyl piperazine analogue 5c is a pure antagonist with low nanomolar potencies at μ, δ, and κ opioid receptors. nih.gov In contrast, the analogue without the methyl substituent (5a ) was also a pure antagonist but with lower potency, suggesting the methyl group contributes to the affinity for these receptors. nih.gov

Table 5: In Vitro Antagonist Potency of Piperazine Analogues at Opioid Receptors

| Compound | Receptor Target | Antagonist Potency (Ke) | Reference |

|---|---|---|---|

| (3R)-methyl piperazine analogue (5c) | μ (mu) | 1.01 nM | nih.gov |

| δ (delta) | 6.99 nM | nih.gov | |

| κ (kappa) | 1.57 nM | nih.gov | |

| Unsubstituted piperazine analogue (5a) | μ (mu) | 8.47 nM | nih.gov |

| δ (delta) | 34.3 nM | nih.gov | |

| κ (kappa) | 36.8 nM | nih.gov |

Enzyme Inhibition and Modulation Mechanisms

Beyond direct interactions with G-protein coupled receptors and ligand-gated ion channels, piperazine analogues have been shown to inhibit or modulate enzyme activity.

Benzylpiperazine derivatives have been developed as potent, reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Compounds 28 and 29 from this class showed high inhibitory potency and selectivity for MAGL over other serine hydrolases. unisi.it

Another important mechanism is the inhibition of neurotransmitter transporters. Piperazine-containing drugs like Vilazodone are known serotonin reuptake inhibitors. nih.gov In vitro investigations have confirmed that piperazine derivatives such as meta-chlorophenylpiperazine can interact with the human serotonin transporter. ijrrjournal.com Furthermore, some piperazine- and piperidine-based histamine H3 receptor antagonists have been found to act as inhibitors of metabolic enzymes like Cytochrome P-450 CYP2D6. nih.gov

Table 6: In Vitro Enzyme Inhibition by Piperazine Analogues

| Compound Class / Example | Target Enzyme/Transporter | Activity | Reference |

|---|---|---|---|

| Benzylpiperazine derivatives (e.g., 28, 29) | Monoacylglycerol Lipase (MAGL) | Reversible Inhibition | unisi.it |

| Vilazodone | Serotonin Transporter (SERT) | Reuptake Inhibition | nih.gov |

| meta-chlorophenylpiperazine | Serotonin Transporter (SERT) | Reuptake Inhibition | ijrrjournal.com |

| Histamine H3 Antagonist Series | Cytochrome P-450 CYP2D6 | Inhibition | nih.gov |

Pyruvate Kinase M2 (PKM2) Activation

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, and its activation is a promising strategy for cancer therapy. nih.govresearchgate.netnih.gov Analogues of this compound have been investigated for their ability to activate PKM2. Specifically, a series of pyridin-3-ylmethyl carbamodithioic esters were designed and synthesized as novel PKM2 activators. nih.govresearchgate.net

In these studies, a lead compound was first identified through random screening, which then guided the synthesis of a series of analogues. nih.gov The in vitro enzymatic assays revealed that these compounds could effectively activate PKM2. nih.gov For instance, a 7-azaindole analogue was identified as a particularly potent PKM2 activator. nih.gov The activation of PKM2 by these compounds is significant because it can alter the aberrant metabolism of cancer cells, making it a tumor-selective therapeutic approach. nih.govresearchgate.net The binding of these small-molecule modulators to PKM2 can stabilize the enzyme in its active tetrameric form, which is crucial for inhibiting tumor proliferation. uni-konstanz.deuni-konstanz.de Molecular docking studies have further supported the structure-activity relationships observed in these compounds, providing insights into their binding modes with the enzyme. nih.gov

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. ed.ac.uk Consequently, they are major targets for drug discovery. ed.ac.uk Analogues of this compound, which contain both piperazine and pyridine (B92270) moieties, have been explored as protein kinase inhibitors.

The piperazine ring is a common scaffold in the design of kinase inhibitors. nih.gov For example, a class of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines was developed as selective Aurora A kinase inhibitors. nih.gov One compound from this series demonstrated potent inhibitory activity against Aurora A kinase and showed excellent selectivity over Aurora B kinase and a panel of 60 other kinases. nih.gov

Furthermore, piperazine-containing compounds have been investigated as inhibitors of other kinases such as mTOR and PI3K. A focused medicinal chemistry effort led to the discovery of a potent mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity, while maintaining high selectivity over PI3K and other protein kinases. The structural motif of a piperazine ring linked to a pyridine or a similar heterocyclic system appears to be favorable for binding to the ATP-binding site of various kinases.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the degradation of endogenous fatty acid amides, such as anandamide. nih.gov Inhibition of FAAH can lead to anti-inflammatory, analgesic, and anxiolytic effects. nih.gov Cyclic piperidine and piperazine aryl ureas have been identified as a novel class of potent FAAH inhibitors. nih.gov

Computational studies, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) computations, have been used to understand the mechanism of action of these inhibitors. nih.gov These studies have shown that FAAH can induce a distortion in the amide bond of the piperidine/piperazine-based inhibitors, which facilitates the formation of a covalent adduct with the enzyme's active site serine residue (Ser241). nih.gov The piperazine moiety in these compounds appears to favor this covalent interaction. nih.gov This mechanistic understanding is crucial for the rational design of new and more potent FAAH inhibitors based on the piperazine scaffold.

Other In Vitro Biological Activities and Target Identification

Beyond their specific interactions with PKM2, protein kinases, and FAAH, analogues of this compound have demonstrated a spectrum of other biological activities in in vitro settings. These include antimicrobial, anthelmintic, and cytotoxic effects, highlighting the broad therapeutic potential of this chemical scaffold.

Antimicrobial Effects (e.g., antibacterial, antifungal)

The piperazine moiety is a key structural feature in many compounds with antimicrobial properties. nih.gov Various derivatives of piperazine have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal strains.

For instance, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives incorporating a piperazine ring were synthesized and showed activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. nih.gov Another study on pyrimidine-incorporated piperazine derivatives found that some compounds exhibited good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Similarly, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com

The antifungal activity of piperazine derivatives has also been reported. Some of the aforementioned pyrimidine-incorporated piperazine derivatives displayed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov

Below is a table summarizing the antimicrobial activity of selected piperazine derivatives:

| Compound Type | Target Microorganisms | Observed Activity |

|---|---|---|

| 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives | Gram-positive bacteria (S. aureus, S. pneumoniae, B. subtilis, S. epidermidis) | Moderate to potent antibacterial activity. nih.govnih.gov |

| Pyrimidine incorporated piperazine derivatives | Gram-positive and Gram-negative bacteria (S. aureus, B. subtilis, E. coli, S. paratyphi-A) | Good antibacterial activity. nih.gov |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole and 1,2,4-triazole | Gram-negative bacteria (E. coli) and Gram-positive bacteria (S. aureus, B. subtilis) | Significant antibacterial activity. mdpi.com |

Anthelmintic Actions

Piperazine itself has a long history of use as an anthelmintic agent. amazonaws.com This inherent activity of the piperazine core has prompted the investigation of its derivatives for new and improved anthelmintic drugs.

In vitro studies have demonstrated the anthelmintic potential of various piperazine-containing compounds. For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were not only tested for their antibacterial effects but also for their anthelmintic activity. nih.gov Additionally, methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and evaluated for their activity against Trichinella spiralis. nih.gov These studies highlight the versatility of the piperazine scaffold in targeting a range of parasitic worms.

Cytotoxic Activity on Cancer Cell Lines

The cytotoxicity of piperazine and pyridine derivatives against various cancer cell lines is a well-documented area of research. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

A series of aminated quinolinequinones linked to piperazine analogues were screened against a full panel of NCI-60 cancer cell lines and were found to be potent inhibitors of cancer cell growth. nih.gov One of the lead compounds from this series exhibited an IC50 value of 1.55 μM against the ACHN renal cancer cell line and was found to inhibit cell proliferation and induce cell cycle arrest. nih.gov

Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and shown to be non-toxic to normal cells but active against breast cancer cells. nih.gov Another study on novel piperazinylacetamides reported that most of the synthesized compounds were more cytotoxic than the standard drug 5-fluorouracil against Huh7 (hepatocellular) and HCT116 (colorectal) cancer cell lines. researchgate.net Furthermore, some 3-chlorophenylpiperazinone derivatives showed improved cytotoxic activity against A549 (lung cancer) and HT-29 (colon cancer) cell lines. researchgate.net

The following table provides a summary of the cytotoxic activity of selected piperazine-containing analogues on various cancer cell lines:

| Compound Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Aminated quinolinequinones linked to piperazine | ACHN (renal cancer) | IC50 of 1.55 μM; inhibition of cell proliferation and cell cycle arrest. nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (breast cancer) | Active against breast cancer cells while being non-toxic to normal cells. nih.gov |

| Piperazinylacetamides | Huh7 (hepatocellular), HCT116 (colorectal) | More cytotoxic than 5-fluorouracil. researchgate.net |

Antitumor Potential and Cell Cycle Modulation

Piperazine derivatives, including analogues of this compound, have demonstrated significant in vitro antitumor potential across a variety of human cancer cell lines. Research into these compounds reveals mechanisms of action that include the inhibition of cell proliferation and the modulation of the cell cycle.

A series of novel vindoline-piperazine conjugates were investigated for their antiproliferative activity against 60 human tumor cell lines. nih.gov Among these, compounds featuring a piperazine moiety linked to the vindoline scaffold showed potent growth inhibition. nih.gov For instance, a conjugate containing 1-bis(4-fluorophenyl)methyl piperazine was particularly effective against the non-small cell lung cancer cell line HOP-92, with a 50% growth inhibition (GI50) value of 1.35 μM. nih.gov Another analogue with a [4-(trifluoromethyl)benzyl]piperazine moiety was most effective against the breast cancer MDA-MB-468 cell line, exhibiting a GI50 of 1.00 μM. nih.gov These compounds showed promising selectivity for cancer cells over non-tumor cells. nih.gov

Further studies on different piperazine-containing scaffolds have highlighted their cytotoxic effects. A series of aminated quinolinequinones linked to piperazine analogues were screened for their ability to inhibit cancer cell growth. nih.gov The most potent compound, designated QQ1, was particularly effective against the ACHN renal cancer cell line, with a half-maximal inhibitory concentration (IC50) of 1.55 μM. nih.gov Mechanistic studies showed that QQ1 could inhibit ACHN cell proliferation by inducing cell cycle arrest. nih.gov

Investigations into methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which can be considered structural analogues, also revealed antitumor activity. One promising compound from this series, at its GI50 concentration of 13 μM, caused a decrease in the number of MDA-MB-231 triple-negative breast cancer cells. researchgate.netnih.govmdpi.com This reduction was correlated with a decrease in the percentage of proliferating cells and an alteration in the cell cycle profile, specifically an increase in the G0/G1 phase and a decrease in the S phase. researchgate.netnih.govmdpi.com Similarly, certain 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines showed significant cytotoxic effects against PC3, MCF-7, and SKBr3 cancer cells, with IC50 values in the low-micromolar range (0.11 to 0.59 μM). nih.gov

| Compound Type/Name | Cancer Cell Line | Activity Metric | Value (μM) | Source |

|---|---|---|---|---|

| Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) | MDA-MB-468 (Breast) | GI50 | 1.00 | nih.gov |

| Vindoline-piperazine conjugate (with 1-bis(4-fluorophenyl)methyl piperazine) | HOP-92 (Lung) | GI50 | 1.35 | nih.gov |

| Piperazine-linked Quinolinequinone (QQ1) | ACHN (Renal) | IC50 | 1.55 | nih.gov |

| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate analogue | MDA-MB-231 (Breast) | GI50 | 13 | researchgate.netnih.gov |

| 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine analogue | PC3, MCF-7, SKBr3 | IC50 | 0.11 - 0.59 | nih.gov |

Anti-inflammatory Pathways

Analogues of this compound have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory pathways in vitro. These compounds often exert their effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Studies on novel piperazine derivatives have shown noteworthy anti-inflammatory activity in a dose-dependent manner. nih.gov For example, compounds PD-1 and PD-2 were found to inhibit nitrite production by up to 39.42% and 33.7%, respectively, at a concentration of 10 μM. nih.gov Furthermore, they significantly inhibited the generation of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, by up to 56.97% (PD-1) and 44.73% (PD-2) at the same concentration. nih.gov

Similarly, a series of methyl salicylate derivatives incorporating a piperazine moiety demonstrated potent anti-inflammatory effects by suppressing the production of pro-inflammatory factors in RAW264.7 macrophages. nih.gov Specific compounds from this series significantly inhibited the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and TNF-α. nih.gov One derivative, M16, was also found to attenuate the LPS-induced up-regulation of cyclooxygenase-2 (COX-2), an enzyme critical to the inflammatory cascade. nih.gov

Other N-phenyl piperazine derivatives have also been evaluated for their anti-inflammatory potential using the bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org At a concentration of 500 µg/mL, several tested compounds displayed significant anti-inflammatory effects of 85-90%. biomedpharmajournal.org The piperazine scaffold is recognized for its role in developing anti-inflammatory agents, with some derivatives acting as histamine and serotonin receptor antagonists. nih.gov

| Compound/Analogue Type | Assay/Target | Concentration | Inhibition (%) | Source |

|---|---|---|---|---|

| Piperazine Derivative (PD-1) | Nitrite Production | 10 μM | 39.42% | nih.gov |

| Piperazine Derivative (PD-2) | Nitrite Production | 10 μM | 33.7% | nih.gov |

| Piperazine Derivative (PD-1) | TNF-α Generation | 10 μM | 56.97% | nih.gov |

| Piperazine Derivative (PD-2) | TNF-α Generation | 10 μM | 44.73% | nih.gov |

| Methyl Salicylate-Piperazine Derivative (M15) | TNF-α and IL-6 Release | 25 μM | Significant Inhibition | nih.gov |

| N-Phenyl Piperazine Derivatives | BSA Denaturation | 500 µg/mL | 85-90% | biomedpharmajournal.org |

Ligand-Target Binding and Functional Assays (In Vitro)

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In the context of piperazine analogues, these assays have been used to quantify binding to various targets, including sigma receptors (S1R and S2R).

In a typical S1R binding assay, membrane homogenates (e.g., from rat liver) are incubated with a specific radioligand, such as ³H-pentazocine, in a suitable buffer. nih.gov The test compounds are added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is then measured to determine the displacement, from which the inhibitory constant (Ki) can be calculated. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand and is a measure of the ligand's affinity. For S2R binding assays, a different radioligand like [³H]DTG is used. nih.gov

A study of benzylpiperazine-derived compounds revealed moderate S1R affinity with significant selectivity over S2R (Ki > 10,000 nM). nih.gov Within this series, the nature of the aromatic moieties was found to be a crucial determinant for interaction with the receptor's hydrophobic pocket. nih.gov For example, compounds 6 and 7 in the study showed better S1R affinity (Ki of 82 nM and 132 nM, respectively) compared to other analogues in the series. nih.gov

G-Protein Coupled Receptor (GPCR) Functional Assays (e.g., [³⁵S]GTPγS binding)

The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G-protein coupled receptors (GPCRs). nih.gov It quantifies the level of G protein activation that occurs after an agonist binds to its receptor. nih.govnih.gov The assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit of the heterotrimeric G protein. nih.gov This binding event is one of the earliest steps in the signal transduction cascade following receptor activation. nih.gov

Upon agonist binding, the GPCR undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the associated Gα subunit. The use of [³⁵S]GTPγS allows for the accumulation of a stable, activated Gα-[³⁵S]GTPγS complex, which can be quantified. This assay provides a direct measure of receptor-mediated G protein activation and allows for the determination of pharmacological parameters such as agonist potency and efficacy without the signal amplification that can occur in downstream signaling pathways. nih.gov While the assay is generally more feasible for receptors coupled to the abundant G(i/o) proteins, it is also utilized for GPCRs that couple to G(s) and G(q) proteins. nih.gov The flexibility of the GTPγS binding assay allows for the functional analysis of agonists, antagonists, and inverse agonists at GPCRs. nih.gov

Electrophysiological Evaluation of Receptor Activity

Electrophysiological techniques are crucial for evaluating the functional activity of compounds at ion channel-linked receptors. For piperazine analogues, these methods have been employed to characterize their effects on receptors such as nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs).

The two-electrode voltage-clamp (TEVC) technique, often using Xenopus laevis oocytes expressing specific receptor subtypes, is a common method. nih.govnih.gov This technique allows for the direct measurement of ion currents passing through the receptor channel in response to the application of a test compound. By clamping the oocyte's membrane potential at a fixed value, one can record the agonist-induced currents and assess the compound's potency and efficacy.

For instance, studies on chiral methyl-substituted aryl piperazinium compounds used TEVC to characterize their activity at α7 and α9* nAChRs. nih.gov The compounds were applied to oocytes expressing the receptors, and their ability to elicit a current (agonist activity) or inhibit the current induced by a known agonist (antagonist activity) was measured. nih.gov

In another study, N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid were evaluated as antagonists at NMDA and kainate receptor subtypes expressed in Xenopus oocytes. nih.gov The results showed that some derivatives were potent antagonists selective for specific receptor subunits, such as GluK1-containing kainate receptors. nih.gov For example, compound 18i from this study was identified as a potent and selective antagonist for GluK1 versus GluK2, GluK3, and AMPA receptors. nih.gov Such electrophysiological evaluations are vital for understanding the functional consequences of ligand binding and for determining the pharmacological profile (agonist, partial agonist, antagonist, or modulator) of novel compounds. acs.orgresearchgate.net

Analytical Methodologies for the Characterization and Quantification of 3 Methyl 1 Pyridin 3 Ylmethyl Piperazine in Research

Chromatographic Techniques for Separation and Identification

Chromatography is essential for separating 3-Methyl-1-(pyridin-3-ylmethyl)piperazine from starting materials, by-products, and other impurities that may be present after synthesis. The choice of technique depends on the compound's volatility and polarity, as well as the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like many piperazine (B1678402) derivatives. scholars.direct In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column before being fragmented and detected by a mass spectrometer. cmbr-journal.com The mass spectrometer provides a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for identification.

While a specific, validated GC-MS method for this compound is not extensively documented in public literature, methods developed for analogous piperazine compounds are instructive. For instance, the analysis of designer drugs like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) often utilizes GC-MS. scholars.direct A typical method would involve a capillary column such as a DB-5ms, which has a non-polar stationary phase suitable for a broad range of compounds. scholars.direct The temperature program would be optimized to ensure separation from related impurities.

Table 1: Illustrative GC-MS Parameters for Analysis of Piperazine Derivatives This table presents typical conditions used for related piperazine compounds and serves as a guide for method development for this compound.

| Parameter | Example Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness scholars.direct |

| Injector Temp. | 250°C scholars.direct |

| Carrier Gas | Helium researchgate.net |

| Oven Program | Initial 100°C, ramp to 280°C unodc.org |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

The expected mass spectrum for this compound would show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions. Key fragmentation would likely occur at the C-N bonds of the piperazine ring and the benzylic C-N bond, yielding fragments corresponding to the pyridin-3-ylmethyl cation and the methylpiperazine cation.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For piperazine derivatives, which are basic and can be polar, reversed-phase HPLC (RP-HPLC) is particularly suitable. jocpr.com In RP-HPLC, the compound is dissolved in a mobile phase and passed over a non-polar stationary phase (e.g., C18).

Method development for this compound would involve selecting a suitable C18 column and a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Given the basic nature of the piperazine and pyridine (B92270) nitrogen atoms, the pH of the mobile phase is a critical parameter. Using a slightly acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) can ensure the analyte is in its protonated, more water-soluble form, leading to better peak shape and reproducibility. nih.gov Detection is commonly achieved using a UV detector, as the pyridine ring of the compound is a chromophore. nih.gov

Table 2: General RP-HPLC Parameters for Piperazine Derivative Analysis This table outlines common conditions for RP-HPLC analysis, adaptable for this compound.

| Parameter | Example Condition |

| Column | Octadecylsilane (C18), e.g., 250 x 4.0 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile / Ammonium (B1175870) Formate Buffer nih.gov |

| Detection | UV at ~260 nm (due to the pyridine ring) nih.gov |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 35°C) |

For quantitative analysis, a validated HPLC method would demonstrate linearity, accuracy, precision, and robustness, often using an internal standard for improved accuracy. jocpr.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. This makes it the definitive method for identifying and quantifying trace levels of compounds in complex mixtures. nih.gov

For this compound, an LC-MS method would utilize an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. In positive ESI mode, the analyte would be detected as its protonated molecular ion [M+H]+. fda.gov.tw The mass-to-charge ratio (m/z) of this ion provides a highly specific data point for confirmation.

In LC-MS/MS, the [M+H]+ ion is selected and fragmented to produce product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification even at very low concentrations. fda.gov.tw

Table 3: Representative LC-MS/MS Parameters for Analysis Based on methods for similar compounds, these parameters can guide the analysis of this compound. nih.govfda.gov.tw

| Parameter | Example Condition |

| LC Column | Phenyl-Hexyl or C18, ~2.7-5 µm particle size |

| Mobile Phase | Methanol or Acetonitrile / Water with Formic Acid or Ammonium Formate |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap |

| Monitored Transition | For quantification (MRM): [M+H]+ → specific fragment ion |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. unodc.org A sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate via capillary action, separating the components based on their differential partitioning between the two phases. researchgate.net

For this compound, a polar compound, a polar stationary phase like silica gel is appropriate. The mobile phase would likely be a mixture of a relatively non-polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) and a polar solvent (e.g., methanol, ethanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent peak tailing caused by the interaction of the basic nitrogen atoms with the acidic silica gel. unodc.org Visualization is typically achieved under UV light (254 nm), which will reveal the spot of the UV-active pyridine-containing compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.com

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). spectrabase.com The methylene (B1212753) bridge protons (-CH₂-) connecting the pyridine and piperazine rings would likely appear as a singlet around δ 3.5 ppm. The protons on the piperazine ring would show complex patterns in the δ 2.3-3.0 ppm region, while the methyl group on the piperazine ring would produce a singlet or doublet (depending on chirality and solvent) further upfield.

The ¹³C NMR spectrum provides information on the different carbon environments. The pyridine ring carbons would be found in the δ 120-150 ppm range. spectrabase.com The piperazine ring carbons and the bridging methylene carbon would appear in the δ 45-65 ppm region, and the methyl carbon would be the most upfield signal, typically below δ 20 ppm. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predictions are based on foundational NMR principles and data from structural analogs like 1-methylpiperazine (B117243) and 3-methylpyridine (B133936). spectrabase.comchemicalbook.com The solvent is assumed to be CDCl₃.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine C2-H | ~8.5 (s) | ~150 |

| Pyridine C6-H | ~8.4 (d) | ~148 |

| Pyridine C4-H | ~7.6 (d) | ~135 |

| Pyridine C5-H | ~7.2 (dd) | ~123 |

| Pyridine C3 | - | ~134 |

| Pyridinyl-CH₂-Piperazine | ~3.5 (s) | ~58 |

| Piperazine CH₂ (adjacent to N-CH₂) | ~2.5 (m) | ~53 |

| Piperazine CH₂ (adjacent to N-CH-CH₃) | ~2.4 (m) | ~55 |

| Piperazine CH (with methyl) | ~2.7 (m) | ~52 |

| Piperazine N-CH₃ | ~2.3 (s) | ~46 |

| Piperazine CH-CH₃ | ~1.1 (d) | ~15 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

The combination of these chromatographic and spectroscopic methods allows for the unequivocal identification, purity assessment, and quantification of this compound, ensuring the quality and reliability of the compound for research purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent structural motifs: the pyridine ring, the piperazine ring, and the methyl group.

Analysis of the spectra of its core components, such as 3-methylpyridine (3-Picoline) and N-methylpiperazine, allows for the prediction of key spectral features. nist.govnist.govchemicalbook.com The spectrum would be characterized by C-H stretching vibrations from the aromatic pyridine ring and the aliphatic piperazine and methyl groups. Additionally, C=N and C=C stretching vibrations are indicative of the pyridine ring, while C-N stretching vibrations are characteristic of the piperazine moiety. mdpi.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Pyridine Ring (Aromatic) |

| 2950-2800 | C-H Stretch | Piperazine & Methyl (Aliphatic) |

| 1600-1450 | C=C, C=N Stretch | Pyridine Ring |

| 1300-1100 | C-N Stretch | Piperazine Ring |

Elemental Analysis